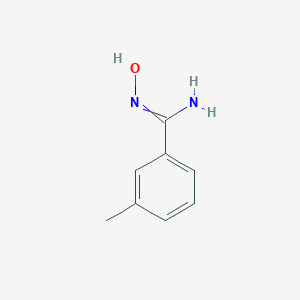

(Hydroxyimino)(3-methylphenyl)methylamine

Description

Significance of Amidoxime (B1450833) Chemistry in Contemporary Organic and Medicinal Sciences

The amidoxime functional group is a cornerstone of modern medicinal and organic chemistry due to its versatile reactivity and diverse biological activities. nih.gov Amidoximes are recognized as valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov Their structural resemblance to the transition state of peptide hydrolysis makes them effective inhibitors of certain enzymes.

In medicinal chemistry, amidoximes are particularly significant as prodrugs for amidines. researchgate.nettandfonline.com Amidines are often highly basic and thus poorly absorbed orally, but the corresponding amidoximes are less basic and can be more readily absorbed before being metabolized to the active amidine form in the body. researchgate.nettandfonline.com This prodrug strategy has been a key area of investigation for improving the pharmacokinetic profiles of potential drug candidates. researchgate.net

The biological activities attributed to the amidoxime moiety are extensive and varied, encompassing antituberculotic, antibacterial, antifungal, antiviral, antineoplastic, antihypertensive, and anti-inflammatory properties. nih.gov Furthermore, some amidoximes have been identified as nitric oxide (NO) donors, a property with significant implications for cardiovascular and other physiological processes. nih.govmdpi.com

Evolution of Research Perspectives on N'-Hydroxy-3-methylbenzenecarboximidamide and Related Structures

Research into amidoximes has evolved considerably since their initial discovery. Early studies focused on their fundamental synthesis and chemical reactivity. A common and efficient method for synthesizing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). mdpi.com Over time, the focus of research has expanded to harness their potential in medicinal chemistry, particularly as bioisosteres of carboxylic acids and as prodrugs. mdpi.com

The exploration of N'-Hydroxy-3-methylbenzenecarboximidamide and its analogs is part of a broader trend in drug discovery that involves the synthesis and evaluation of libraries of related compounds to identify structure-activity relationships. While specific research focusing exclusively on N'-Hydroxy-3-methylbenzenecarboximidamide is not extensively documented in publicly available literature, the study of similar benzamidoxime derivatives provides insight into the potential applications and research directions for this compound. The investigation of amidoxime-containing compounds as potential therapeutic agents has led to the development of numerous derivatives with a wide array of pharmacological effects. nih.gov

Current Research Frontiers and Strategic Objectives for N'-Hydroxy-3-methylbenzenecarboximidamide

Current research involving amidoximes, including structures like N'-Hydroxy-3-methylbenzenecarboximidamide, is directed towards several key frontiers. A primary objective is the continued development of novel therapeutic agents targeting a range of diseases. This includes the design of new amidoxime prodrugs with enhanced efficacy and reduced toxicity. cuni.cz For instance, the withdrawal of the anticoagulant Ximelagatran, an amidoxime prodrug, due to hepatotoxicity has spurred research into safer alternatives. cuni.cz

Another significant area of research is the exploration of amidoximes as inhibitors of various enzymes, leveraging their ability to mimic transition states or chelate metal ions in active sites. nih.gov The potential for amidoximes to act as nitric oxide donors also remains an active area of investigation, with implications for treating cardiovascular and inflammatory conditions. nih.gov

Strategic objectives in the field include the development of more efficient and environmentally friendly synthetic methods for amidoximes and their derivatives. Furthermore, a deeper understanding of the metabolic pathways of amidoxime prodrugs is crucial for the rational design of new drug candidates. While detailed research findings specifically for N'-Hydroxy-3-methylbenzenecarboximidamide are limited, its structural features suggest it could be a valuable scaffold for the development of novel compounds with interesting biological activities, warranting further investigation within these research frontiers.

Physicochemical Properties of N'-Hydroxy-3-methylbenzenecarboximidamide

| Property | Value |

| IUPAC Name | N'-hydroxy-3-methylbenzenecarboximidamide |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol nih.gov |

| CAS Number | 40067-82-1 nih.gov |

| Melting Point | 82-87 °C echemi.comchemicalbook.com |

| Boiling Point (Predicted) | 271.3±33.0 °C chemicalbook.com |

| Density (Predicted) | 1.14±0.1 g/cm³ chemicalbook.com |

| pKa (Predicted) | 7.04±0.69 chemicalbook.com |

| XLogP3 | 1.4 nih.gov |

| SMILES | CC1=CC(=CC=C1)C(=NO)N nih.gov |

| InChIKey | KJMNPGUHEUTHMR-UHFFFAOYSA-N nih.gov |

Synonyms for N'-Hydroxy-3-methylbenzenecarboximidamide

| Synonym |

| 3-Methylbenzamidoxime nih.gov |

| N'-hydroxy-3-methylbenzimidamide |

| m-Tolylamidoxime echemi.com |

| 3-Methyl-N-hydroxybenzamidine echemi.com |

| N'-Hydroxy-3-methylbenzamidine echemi.com |

| 3-Methylbenzamide oxime echemi.com |

| N-Hydroxy-3-methylbenzamidine echemi.com |

Structure

3D Structure

Properties

CAS No. |

40067-82-1 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N'-hydroxy-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI Key |

KJMNPGUHEUTHMR-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C(=N\O)/N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=NO)N |

Pictograms |

Irritant |

Synonyms |

m-Tolylamideoxime |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Strategies for N Hydroxy 3 Methylbenzenecarboximidamide

Classical and Modern Approaches to Amidoxime (B1450833) Synthesis

The synthesis of amidoximes, including N'-Hydroxy-3-methylbenzenecarboximidamide, has evolved from traditional thermal methods to more advanced techniques that enhance reaction efficiency and align with sustainable chemistry principles.

The most prevalent and direct method for synthesizing N'-Hydroxy-3-methylbenzenecarboximidamide is the reaction of hydroxylamine (B1172632) with the corresponding nitrile, 3-methylbenzonitrile (B1361078). nih.govsemanticscholar.org This reaction is a classic example of nucleophilic addition to a carbon-nitrogen triple bond. The general transformation involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.

The reaction is typically performed by heating a mixture of the nitrile with hydroxylamine hydrochloride in the presence of a base, or by using an aqueous solution of hydroxylamine. nih.gov High yields, sometimes up to 98%, can be achieved through this straightforward approach. nih.gov

The efficiency of the addition of hydroxylamine to 3-methylbenzonitrile is highly dependent on the chosen reaction parameters. Optimization of these conditions is crucial for maximizing yield and minimizing reaction time and byproducts.

Commonly, the reaction is conducted in refluxing protic solvents such as ethanol (B145695) or methanol, with reaction times ranging from one to 48 hours depending on the substrate's reactivity. nih.gov The use of an aqueous hydroxylamine solution is advantageous as it often requires no additional base and can lead to shorter reaction times. nih.gov For aromatic nitriles like 3-methylbenzonitrile, yields are generally higher than for aliphatic counterparts. nih.gov

Modern approaches have introduced solvent-free conditions, which represent a significant step towards greener synthesis. One such method involves the use of ultrasonic irradiation, which can produce amidoximes in high yields (70–85%) within a short timeframe. nih.gov

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis from Nitriles

| Condition | Solvent | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Classical | Ethanol/Methanol | Nitrile, NH₂OH·HCl, Base (e.g., Na₂CO₃) | 60–80 °C (Reflux) | 1–48 h | High (up to 98%) | nih.gov |

| Aqueous | Water | Nitrile, Aqueous NH₂OH | Elevated | Shorter than classical | Good | nih.gov |

| Solvent-Free | None | Nitrile, NH₂OH | N/A (Ultrasonic Irradiation) | Short | 70–85% | nih.gov |

| Mild Catalyst | None | Nitrile, NH₂OH·HCl, Silica-gel | 100 °C | 3–8 h | Good to Excellent | ajgreenchem.com |

In the classical synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide from 3-methylbenzonitrile, the primary reagents are the nitrile itself and hydroxylamine. When hydroxylamine hydrochloride is used, a base such as sodium carbonate or triethylamine (B128534) is essential. nih.gov The role of the base is to generate free hydroxylamine in situ by deprotonating the hydroxylammonium salt, which is necessary for the nucleophilic attack on the nitrile carbon. nih.gov

While many amidoxime syntheses proceed without a dedicated catalyst, certain mild catalysts can facilitate the conversion. For instance, silica-gel has been employed as an effective, mild acid catalyst in solvent-free syntheses of nitriles from aldehydes and hydroxylamine, and this principle can be extended to amidoxime formation. ajgreenchem.com In aqueous systems, weak acids like formic acid can act as both a solvent and a catalyst, promoting the dehydration of the intermediate aldoxime to form the nitrile, which can then be converted to the amidoxime. nih.gov

Beyond the direct nitrile route, N'-Hydroxy-3-methylbenzenecarboximidamide can be synthesized from various other precursors. These convergent pathways can be advantageous if the starting material is more readily available or if the nitrile precursor is unreactive.

From Thioamides : An alternative route involves the reaction of hydroxylamine with 3-methylbenzothioamide. This method is sometimes preferred as it can lead to better results and higher yields of the desired amidoxime compared to the corresponding nitrile reaction. nih.gov The thioamide itself is typically prepared from the nitrile, making this a two-step process from the nitrile.

From Amidines : N'-Hydroxy-3-methylbenzenecarboximidamide can also be prepared from the corresponding 3-methylbenzamidine hydrochloride. The reaction with hydroxylamine displaces the amino group to form the amidoxime. nih.govresearchgate.net However, this method is less common because the amidine starting materials are often synthesized from nitriles themselves. nih.gov

From Imidoylbenzotriazoles : A more recent and efficient method involves the use of imidoylbenzotriazoles as precursors. These compounds, prepared from amides, react readily with hydroxylamine to yield amidoximes. rsc.org This pathway is particularly effective when combined with microwave irradiation, which significantly accelerates the reaction. nih.govresearchgate.net

Modern synthetic technologies have been applied to amidoxime synthesis to enhance efficiency, safety, and scalability.

Microwave-Assisted Synthesis : The application of microwave irradiation has revolutionized the synthesis of amidoximes, including N'-Hydroxy-3-methylbenzenecarboximidamide. jocpr.com This technique dramatically reduces reaction times from hours to mere minutes. For example, the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine can be completed in 5–15 minutes with good to excellent yields (65–81%) under microwave conditions. nih.govresearchgate.net Microwave-assisted synthesis in dry media is another rapid and environmentally friendly approach. researchgate.net

Flow Chemistry Applications : Microreactor technology, a form of continuous flow chemistry, has been successfully applied to the synthesis of aromatic amidoximes. acs.org This technology allows for precise control over reaction parameters such as temperature and mixing, leading to improved safety, especially when working with potentially unstable reagents like hydroxylamine at elevated temperatures. The use of microreactors facilitates full conversion under homogeneous conditions and has been shown to be scalable, either by increasing the reactor volume or by numbering-up (using multiple reactors in parallel). acs.org

Nucleophilic Addition of Hydroxylamine to Nitrile Precursors

Green Chemistry Principles Applied to the Synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide

The synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide can be made more sustainable by incorporating the principles of green chemistry. jddhs.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several strategies align with these goals:

Use of Greener Solvents : Replacing traditional organic solvents like DMF with water is a key green improvement. nih.gov Water is non-toxic, inexpensive, and environmentally benign.

Solvent-Free Reactions : Eliminating the solvent entirely is a primary goal of green chemistry. Methodologies such as ultrasonic irradiation or grinding reagents with a solid support like silica-gel achieve this, reducing waste and simplifying product purification. nih.govajgreenchem.com

Energy Efficiency : Microwave-assisted synthesis is significantly more energy-efficient than conventional heating methods due to localized heating and drastically reduced reaction times. jocpr.com Similarly, flow chemistry can offer better heat transfer and energy control. acs.org

Catalysis : The use of mild, recyclable catalysts like silica-gel instead of stoichiometric reagents improves atom economy and reduces waste. ajgreenchem.com

Safety : Using aqueous hydroxylamine solutions instead of generating it in situ from its hydrochloride salt with an organic base can improve the safety profile of the reaction. nih.gov Flow chemistry also enhances safety by using small reactor volumes, which minimizes the risk associated with exothermic reactions or unstable intermediates. acs.org

By adopting these modern and green methodologies, the synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide can be performed more efficiently, safely, and with a smaller environmental footprint.

Chemical Reactivity and Mechanistic Pathways of N Hydroxy 3 Methylbenzenecarboximidamide

Fundamental Reaction Types Exhibited by the Amidoxime (B1450833) Moiety

The chemical character of N'-Hydroxy-3-methylbenzenecarboximidamide is dominated by the amidoxime functional group. This moiety can act as a nucleophile, a base, or an acid, and is susceptible to both oxidation and reduction, making it a versatile participant in organic reactions.

The amidoxime group possesses both acidic and basic centers, allowing it to participate in protonation and deprotonation equilibria depending on the pH of the medium.

Protonation: Amidoximes are considered strong organic bases, with pKa values typically ranging from 5 to 12. semanticscholar.org The primary site of protonation is the sp2-hybridized imino nitrogen atom. This protonation results in the formation of a resonance-stabilized cation, known as an amidinium ion, where the positive charge is delocalized between the two nitrogen atoms. semanticscholar.org This delocalization contributes significantly to the stability of the conjugate acid.

Deprotonation: The hydroxyl proton of the oxime group is weakly acidic and can be removed by a strong base. This deprotonation yields an amidoximate anion. The acidity of this proton is a key factor in reactions such as the Tiemann rearrangement. In the gas phase, deprotonation can also occur at the amino group, though reaction with a strong base is expected to deprotonate the N-OH group. psu.edu

Table 1: Predicted Acid-Base Properties of N'-Hydroxy-3-methylbenzenecarboximidamide

| Property | Predicted Value | Description |

|---|---|---|

| pKa (Conjugate Acid) | ~5-12 | Reflects the basicity of the imino nitrogen, leading to a resonance-stabilized amidinium ion upon protonation. semanticscholar.org |

| pKa (N-OH Proton) | 7.04 ± 0.69 (Predicted) chemicalbook.com | Indicates the acidity of the hydroxyl proton, which can be removed by a strong base to form an amidoximate anion. |

The nucleophilic nature of the nitrogen and oxygen atoms in the amidoxime moiety makes N'-Hydroxy-3-methylbenzenecarboximidamide susceptible to acylation and alkylation. These reactions can occur at either the oxygen or the nitrogen atoms, with the outcome often depending on the reaction conditions and the nature of the electrophile.

Acylation: O-acylation is a common and synthetically useful reaction of amidoximes. Treatment with acylating agents like acid anhydrides or acyl chlorides typically leads to the formation of O-acyl amidoximes. These intermediates are particularly important as they can be readily cyclized, often under thermal or basic conditions, to form 1,2,4-oxadiazole (B8745197) heterocycles. nih.gov The mechanism under acid catalysis involves protonation of the anhydride, followed by nucleophilic attack from the amidoxime's hydroxyl oxygen. researchgate.net

Alkylation: Similar to acylation, alkylation can occur on either the oxygen or nitrogen atom. O-alkylation of the amidoxime group yields O-alkyl ethers. organic-chemistry.org The site of alkylation can be influenced by factors such as the solvent, the counter-ion of the amidoxime salt, and the specific alkylating agent used. acs.org

Table 2: Representative Acylation and Alkylation Reactions of the Amidoxime Moiety

| Reaction Type | Reagent | Primary Product | Synthetic Utility |

|---|---|---|---|

| O-Acylation | Acid Anhydride / Acyl Chloride | O-Acyl Amidoxime | Precursor for the synthesis of 1,2,4-oxadiazoles. nih.gov |

| O-Alkylation | Alkyl Halide / Sulfonate | O-Alkyl Amidoxime Ether | Modification of the amidoxime functionality. organic-chemistry.org |

The amidoxime functional group can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The oxidation of amidoximes has been studied in both chemical and biological contexts. Chemical oxidants can convert amidoximes into corresponding amides and nitriles. nih.gov In biological systems, enzymes such as cytochrome P450 (CYP450) can oxidize amidoximes. nih.gov This enzymatic oxidation is significant as it results in the release of nitric oxide (NO), a key signaling molecule in physiological processes. The major products of this oxidation are typically the corresponding amides, along with NO and related species like nitrites and nitrates. nih.gov

Reduction: The reduction of the amidoxime group in N'-Hydroxy-3-methylbenzenecarboximidamide would yield the corresponding 3-methylbenzamidine. This transformation is a common reaction for amidoximes and can be achieved using various reducing agents. nih.gov Classic methods include catalytic hydrogenation (e.g., using Pd/C), or reaction with reagents like sodium amalgam, zinc in acetic acid, or tin(II) chloride. wikipedia.orgacs.org This reduction effectively removes the N-hydroxy group, converting the amidoxime into an amidine.

Table 3: Summary of Oxidation and Reduction Reactions of Amidoximes

| Process | Reagent/System | Major Product(s) | Key Features |

|---|---|---|---|

| Oxidation | CYP450 Enzymes, IBX, 1O2 (photooxygenation) | Amides, Nitriles, Nitric Oxide (NO) | Biological oxidation by CYP450 leads to NO release. nih.govnih.gov |

| Reduction | Catalytic Hydrogenation (Pd/C), Zn/AcOH, SnCl2, Sodium Amalgam | Amidines | Cleavage of the N-O bond to form the corresponding amidine. nih.govacs.org |

Rearrangement Reactions Involving N'-Hydroxy-3-methylbenzenecarboximidamide

Beyond fundamental transformations, the amidoxime structure is prone to molecular rearrangements, leading to significant structural changes. These reactions often proceed through complex mechanistic pathways involving migration of groups.

The Tiemann rearrangement, in its classical sense for amidoximes, describes the base-catalyzed conversion of amidoximes into urea (B33335) derivatives. psu.edu This reaction is analogous to the Beckmann rearrangement of oximes. The proposed mechanism involves the deprotonation of the amidoxime at the hydroxyl group, followed by a rearrangement to form a carbodiimide (B86325) intermediate. This carbodiimide is then hydrated to yield the final substituted urea product.

However, investigations into the gas-phase reactions of deprotonated amidoximes have shown that the Tiemann rearrangement, which would be characterized by a loss of water, is only a minor fragmentation pathway. psu.edu The dominant decomposition channel in the gas phase is often the loss of hydroxylamine (B1172632). This suggests that while the Tiemann rearrangement is a known solution-phase reaction for this class of compounds, its efficiency can be low, and other reaction pathways may compete or dominate, particularly under different conditions.

Like other compounds containing a C=N double bond, N'-Hydroxy-3-methylbenzenecarboximidamide can exist as stereoisomers, specifically (E) and (Z) isomers. The relative stability of these isomers is a key aspect of their chemistry, with the (Z)-isomer generally being the more energetically favorable configuration for amidoximes. nih.gov

Isomerization between the (E) and (Z) forms can be induced by various means:

Thermal Isomerization: Heating can provide the energy required to overcome the rotational barrier of the C=N bond, leading to an equilibrium mixture of isomers.

Photoinduced Isomerization: Irradiation with UV light can promote isomerization. For some related oximes, UV irradiation has been shown to shift the equilibrium ratio of (E/Z) isomers. researchgate.net

Acid Catalysis: The presence of acid can facilitate isomerization by protonating the imine nitrogen, which lowers the energy barrier for rotation around the C-N bond. mdpi.com

In addition to E/Z isomerism, amidoximes can theoretically exist in a tautomeric equilibrium with their aminonitrone form, although the amidoxime tautomer is typically more stable. Theoretical calculations on the related oxime-nitrone tautomerism suggest that the isomerization may occur via a bimolecular mechanism. nih.gov

Radical Reactions Initiated by N'-Hydroxy-3-methylbenzenecarboximidamide Derivatives

Amidoximes, including N'-Hydroxy-3-methylbenzenecarboximidamide and its derivatives, can serve as precursors to highly reactive radical species. The presence of the N-hydroxy group is key to this reactivity, as the N-O bond can undergo homolytic cleavage to generate N-centered radicals. This process can be initiated through various means, including thermal or photochemical methods, or by interaction with a transition metal catalyst.

For instance, a pathway analogous to that seen with other N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), can be proposed. In copper-catalyzed reactions, an N-centered phthalimidyl radical can be generated, which then participates in further reactions like C-H amination of arenes. nih.gov The generation of these radicals is often facilitated by a single-electron transfer (SET) event.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a fundamental mechanism by which N'-Hydroxy-3-methylbenzenecarboximidamide derivatives can initiate radical reactions. In a SET process, an electron is transferred from a donor to an acceptor molecule. Amidoxime derivatives can act as either the electron donor or acceptor, depending on the reaction conditions and the other species present.

Oxidative SET involves the removal of an electron from the amidoxime, typically from a nitrogen lone pair, to form a radical cation. This intermediate can then undergo deprotonation or bond cleavage. A plausible mechanism, similar to that proposed for Cu-catalyzed reactions of N-hydroxyphthalimide, involves an initial SET from an intermediate species to the copper catalyst. nih.gov This generates an N-centered radical by promoting the homolytic cleavage of the N–O bond. nih.gov

Conversely, reductive SET involves the addition of an electron to the amidoxime, forming a radical anion. This species can then fragment, for example, through cleavage of the N-O bond. Hydroxyl radical (˙OH)-initiated SET has been shown to be effective in the degradation of certain organic molecules, proceeding through the formation of radical cations and subsequent carbocation intermediates. rsc.org

The efficiency of SET processes is governed by the redox potentials of the participating molecules. For photocatalytic systems, the redox potentials of the photocatalyst in its excited state are crucial for determining whether an oxidative or reductive quenching cycle will occur. nih.gov

Photocatalytic and Electrochemical Activation Pathways

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions under mild conditions. These methods are applicable to the activation of amidoxime derivatives to generate radical intermediates.

Photocatalytic Activation: Visible-light photocatalysis employs a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) or energy transfer (EnT) with a substrate. columbia.edu In the context of N'-Hydroxy-3-methylbenzenecarboximidamide, a suitable photocatalyst in its excited state could oxidize the amidoxime via SET to generate a radical cation, which then proceeds to form an N-centered radical. Alternatively, a reductive quenching cycle could be initiated where the excited photocatalyst reduces the amidoxime. This approach has been successfully used for the intramolecular nucleophilic amidation of alkenes, where a strongly oxidizing acridinium (B8443388) catalyst generates a radical cation from an alkene moiety. beilstein-journals.org

Electrochemical Activation: Electrochemistry provides a direct method for the oxidation or reduction of molecules by controlling the electrode potential. By applying a sufficient anodic potential, N'-Hydroxy-3-methylbenzenecarboximidamide can be oxidized, leading to the formation of a radical cation and subsequent radical species. Conversely, a cathodic potential can induce reduction. Electrochemical methods have been used to generate pyridine (B92270) N-oxy radicals, which are analogous to the radicals that could be formed from amidoximes. nih.gov

| Activation Method | Description | Key Intermediate | Example System |

|---|---|---|---|

| Single-Electron Transfer (SET) | Transfer of a single electron to or from the molecule to initiate radical formation. | Radical Cation/Anion | Cu-catalyzed C-H amination with N-hydroxyphthalimide nih.gov |

| Photocatalytic Activation | Use of a photocatalyst and light to induce SET or Energy Transfer. | Excited State Photocatalyst, Radical Cation/Anion | Photoredox amidocyclization using an acridinium catalyst beilstein-journals.org |

| Electrochemical Activation | Application of an electrical potential to induce oxidation or reduction. | Radical Cation/Anion | Electrochemical generation of pyridine N-oxy radicals nih.gov |

Computational and Theoretical Elucidations of N Hydroxy 3 Methylbenzenecarboximidamide

Molecular Dynamics Simulations and Ligand-Target Interactions

Binding Free Energy Calculations (e.g., MM/GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a widely used method to estimate the free energy of binding of a ligand to a macromolecule. This calculation is crucial for understanding the stability of a ligand-receptor complex. The process typically involves running molecular dynamics (MD) simulations of the complex and then calculating the various energy components.

The binding free energy is generally decomposed into several terms:

ΔE_internal: The change in internal energy (bond, angle, and dihedral energies).

ΔE_vdw: The change in van der Waals energy.

ΔE_elec: The change in electrostatic energy.

ΔG_solv: The change in solvation free energy, which is further divided into polar (ΔG_GB) and nonpolar (ΔG_SA) contributions.

A hypothetical MM/GBSA study on N'-Hydroxy-3-methylbenzenecarboximidamide bound to a target protein would yield data similar to that presented in Table 1. However, no such study has been published.

Table 1: Illustrative MM/GBSA Binding Free Energy Components (Hypothetical) No published data is available for N'-Hydroxy-3-methylbenzenecarboximidamide. This table is for illustrative purposes only.

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔE_vdw | - |

| ΔE_elec | - |

| ΔG_GB (Polar Solvation) | - |

| ΔG_SA (Nonpolar Solvation) | - |

| ΔG_bind | - |

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are critical non-covalent interactions that dictate the binding specificity and stability of a molecule within a biological target's active site. An analysis of MD simulation trajectories would reveal the key amino acid residues involved in forming hydrogen bonds with N'-Hydroxy-3-methylbenzenecarboximidamide. This involves measuring the distance between donor and acceptor atoms and the angle of the bond over time.

The N'-hydroxyamidine moiety of the compound contains both hydrogen bond donors (-NH2, -OH) and acceptors (N, O), making it a prime candidate for forming strong and persistent hydrogen bonds. A detailed analysis would typically include the percentage of simulation time a specific hydrogen bond is maintained. Without a specific protein-ligand complex to analyze, a detailed account of these interactions for N'-Hydroxy-3-methylbenzenecarboximidamide cannot be provided.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into the electronic structure of a molecule, including charge distribution, hybridization, and intramolecular charge transfer (delocalization) energies. This analysis reinterprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which align well with classical Lewis structures.

Key outputs from an NBO analysis include:

Natural Atomic Charges: The charge distribution across the atoms of the molecule.

Hybridization: The spd composition of atomic orbitals forming bonds.

Stabilization Energies (E(2)): The energy associated with the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). This value quantifies the strength of intramolecular interactions.

For N'-Hydroxy-3-methylbenzenecarboximidamide, NBO analysis could quantify the delocalization between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing a measure of the molecule's electronic stability. However, specific NBO calculations for this compound are not available in published literature.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions (Hypothetical) No published data is available for N'-Hydroxy-3-methylbenzenecarboximidamide. This table is for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (N-C) | - |

| LP (N) | π* (C-C) of Benzene (B151609) Ring | - |

| π (C-C) | π* (C-C) | - |

Predictive Modeling for Chemical Transformations and Reaction Outcomes

Predictive modeling in chemistry uses computational algorithms and theoretical principles to forecast the likely outcomes of chemical reactions, including product structures, yields, and reaction rates. This can involve several approaches:

Quantum Mechanics (QM): Calculating the potential energy surface of a reaction to identify transition states and determine activation energies.

Quantitative Structure-Activity Relationship (QSAR): Correlating structural or electronic properties of reactants with reaction outcomes.

Machine Learning: Training models on large datasets of known reactions to predict the products of new, unseen reactions.

Such models could be applied to predict the metabolic fate of N'-Hydroxy-3-methylbenzenecarboximidamide, its stability under various conditions, or its potential synthetic pathways. This area of research requires substantial existing data for model building or intensive QM calculations, none of which have been specifically reported for this molecule.

Derivatization Strategies and Functionalization of N Hydroxy 3 Methylbenzenecarboximidamide

Synthetic Approaches for Diverse N'-Hydroxy-3-methylbenzenecarboximidamide Derivatives

The functional groups of N'-Hydroxy-3-methylbenzenecarboximidamide can be selectively modified to generate a diverse library of derivatives. Key strategies include reactions at the hydroxyl group, substitutions on the phenyl ring and the amidino nitrogen, and cyclization reactions to form complex heterocyclic structures.

Modification at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of N'-Hydroxy-3-methylbenzenecarboximidamide is a primary site for derivatization through esterification and etherification.

Esterification: The hydroxyl group can be readily acylated to form O-acyl derivatives. This is a crucial step in the synthesis of certain heterocyclic compounds, such as 1,2,4-oxadiazoles. The esterification is typically achieved by reacting N'-Hydroxy-3-methylbenzenecarboximidamide with acylating agents like acyl chlorides or anhydrides in the presence of a base. The resulting O-acylamidoxime is a key intermediate that can undergo subsequent cyclodehydration.

Etherification: Alkylation of the hydroxyl group leads to the formation of O-alkyl derivatives (N'-alkoxy-3-methylbenzenecarboximidamides). This can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a suitable base to deprotonate the hydroxyl group. The choice of the alkylating agent and reaction conditions allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby modifying the steric and electronic properties of the molecule.

| Modification Type | Reagent Class | Product Class |

| Esterification | Acyl Chlorides, Anhydrides | O-Acyl-N'-hydroxy-3-methylbenzenecarboximidamides |

| Etherification | Alkyl Halides | N'-Alkoxy-3-methylbenzenecarboximidamides |

Substitutions on the Phenyl Ring and Amidino Nitrogen

Further diversification of N'-Hydroxy-3-methylbenzenecarboximidamide derivatives can be achieved through substitutions on the phenyl ring and the amidino nitrogen atoms.

Phenyl Ring Substitutions: While direct substitution on the phenyl ring of the pre-formed N'-Hydroxy-3-methylbenzenecarboximidamide can be challenging, derivatives with various substituents on the aromatic ring are typically synthesized from appropriately substituted starting materials (e.g., substituted 3-methylbenzonitriles). This approach allows for the introduction of a wide array of functional groups, which can influence the compound's reactivity and biological activity.

Amidino Nitrogen Substitutions: The nitrogen atoms of the amidino group can also be functionalized, although this is less common than hydroxyl group modifications. Reactions with electrophiles can lead to N-substituted derivatives. However, the reactivity of the amidino nitrogens is influenced by the electronic effects of the N'-hydroxyl group.

Cyclization Reactions to Form Fused Heterocyclic Systems

N'-Hydroxy-3-methylbenzenecarboximidamide is a valuable precursor for the synthesis of fused heterocyclic systems. By reacting with bifunctional electrophiles, the amidoxime (B1450833) moiety can participate in cyclocondensation reactions to form five- or six-membered heterocyclic rings fused to the benzene (B151609) ring. For instance, reactions with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) derivatives. The specific outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed. These cyclization strategies open avenues to complex polycyclic structures with potential applications in medicinal chemistry and materials science.

N'-Hydroxy-3-methylbenzenecarboximidamide as a Key Precursor in Organic Synthesis

The inherent reactivity of the N-hydroxyamidoxime functionality makes N'-Hydroxy-3-methylbenzenecarboximidamide a key intermediate in several important organic transformations, leading to the synthesis of valuable heterocyclic compounds and other functional molecules.

Synthesis of 1,2,4-Oxadiazoles via Cyclodehydration

One of the most significant applications of N'-hydroxyamidoximes, including N'-Hydroxy-3-methylbenzenecarboximidamide, is in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This transformation typically proceeds via a two-step, one-pot reaction. The first step involves the acylation of the hydroxyl group of N'-Hydroxy-3-methylbenzenecarboximidamide with a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the corresponding 1,2,4-oxadiazole (B8745197). The 3-methylphenyl group from the starting material will be at the 3-position of the oxadiazole ring, while the substituent from the acylating agent will be at the 5-position.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| N'-Hydroxy-3-methylbenzenecarboximidamide | Acyl Chloride/Anhydride | O-Acylamidoxime | 3-(3-methylphenyl)-5-substituted-1,2,4-oxadiazole |

Generation of Cyanamides through Tiemann Rearrangement

The Tiemann rearrangement is a classic reaction of amidoximes that leads to the formation of cyanamides. nih.gov When N'-Hydroxy-3-methylbenzenecarboximidamide is treated with reagents such as benzenesulfonyl chloride, the hydroxyl group is converted into a good leaving group. nih.gov This is followed by a rearrangement where the 3-methylphenyl group migrates from the carbon to the nitrogen atom, with the concomitant loss of the leaving group, to yield a carbodiimide (B86325) intermediate. This intermediate can then tautomerize or be hydrolyzed to the corresponding substituted cyanamide (B42294) or urea (B33335). This reaction provides a synthetic route to N-substituted cyanamides from nitriles via the intermediate formation of an N-hydroxyamidoxime. nih.gov

Formation of Other Nitrogen-Containing Heterocycles

The amidoxime functional group, as present in N'-Hydroxy-3-methylbenzenecarboximidamide, is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. openmedicinalchemistryjournal.com Its unique structure allows for cyclization reactions with a range of reagents to form stable ring systems, which are significant scaffolds in medicinal and materials chemistry. smolecule.comnih.gov

One of the most common transformations is the synthesis of 1,2,4-oxadiazoles . This is typically achieved by reacting the N'-hydroxy-carboximidamide with acylating agents like acyl chlorides or carboxylic acids. nih.gov The process involves an initial O-acylation of the amidoxime, forming an O-acylamidoxime intermediate, which then undergoes a cyclization-dehydration reaction to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govchim.it Various catalysts and conditions can be employed to facilitate this transformation, including room temperature cyclization using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or thermal conditions. smolecule.comnih.gov

Table 1: General Synthetic Routes to 1,2,4-Oxadiazoles from Amidoximes

| Reagent | Intermediate | Conditions | Product |

|---|---|---|---|

| Acyl Chlorides | O-Acylamidoxime | Room temperature with TBAF catalyst | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Carboxylic Acids | O-Acylamidoxime | EDC.HCl, 110 °C | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Aldehydes | 1,2,4-Oxadiazoline | Oxidation | 3,5-Disubstituted 1,2,4-Oxadiazole |

Furthermore, amidoximes can be utilized in the synthesis of quinazolines , a class of fused heterocycles with significant biological activity. openmedicinalchemistryjournal.com Synthetic strategies often involve the reaction of amidines or their derivatives with ortho-aminoaryl carbonyl compounds or their equivalents. organic-chemistry.orgresearchgate.net For instance, copper-catalyzed cascade reactions using readily available (2-bromophenyl)methylamines and amidine hydrochlorides can produce quinazolines through a sequence of N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Other methods include iridium-catalyzed dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles. organic-chemistry.org

The reactivity of the amidoxime moiety in N'-Hydroxy-3-methylbenzenecarboximidamide thus provides a valuable entry point into a diverse range of heterocyclic systems, enabling the development of novel compounds for various applications. smolecule.com

Integration of Amidoxime Functionalization into Polymeric and Nanomaterial Systems

The incorporation of the amidoxime functional group into polymers and nanomaterials is a widely employed strategy to impart specific functionalities, particularly for chelation and surface modification. This process leverages the strong coordinating ability of the amidoxime group with a variety of metal ions. wsu.edunih.gov The resulting functionalized materials find extensive use in environmental remediation, catalysis, and advanced materials science. rsc.orgnih.gov

Amidoxime-Functionalized Cellulose (B213188) and other Biopolymers

Cellulose, being the most abundant and renewable biopolymer, serves as an excellent scaffold for chemical modification due to its stable composition and biocompatibility. mdpi.com A common method for functionalizing cellulose with amidoxime groups involves a two-step process. rsc.org First, the hydroxyl groups of cellulose undergo a Michael addition reaction with acrylonitrile (B1666552), a process known as cyanoethylation, to produce cyanoethyl cellulose (CEC). rsc.org In the second step, the nitrile groups of CEC are converted into amidoxime groups by reacting with hydroxylamine (B1172632) (NH₂OH), typically at a neutral pH and elevated temperature (e.g., pH 7 and 75 °C), to yield amidoxime-functionalized cellulose (AOFC). rsc.org This modification transforms the cellulose into a potent chelating agent. rsc.orgrsc.org

Table 2: Synthesis and Properties of Amidoxime-Functionalized Biopolymers

| Biopolymer | Functionalization Steps | Key Properties | Applications |

|---|

| Cellulose | 1. Cyanoethylation with acrylonitrile 2. Oximation with hydroxylamine | High affinity for heavy metal ions | Heavy metal removal, nanoparticle synthesis, organophosphate degradation rsc.orgnih.govrsc.org | | Chitosan (B1678972) | Similar cyanoethylation and oximation | Excellent adsorption capacity for uranium | Uranium extraction from aqueous solutions | | Algal/PEI Beads | 1. Nitrilation 2. Amidoximation | Fast uptake kinetics for Sr(II) | Strontium removal from wastewater mdpi.com |

Beyond cellulose, other biopolymers have also been successfully functionalized with amidoxime groups. For example, amidoxime-modified chitosan has been developed for the effective adsorption of uranium, while amidoxime-functionalized algal/polyethyleneimine (APEI) beads have demonstrated rapid sorption of strontium (Sr(II)) from aqueous solutions. mdpi.com These examples highlight the versatility of amidoximation in converting natural polymers into high-performance materials for targeted applications. mdpi.com

Applications in Material Science beyond Nanoparticle Stabilization

The unique chelating properties of amidoxime-functionalized materials have led to their application in several areas of material science beyond their role in stabilizing nanoparticles.

Environmental Remediation: A primary application is the removal of toxic heavy metal ions and radionuclides from water. wsu.edu Amidoxime-functionalized polypropylene (B1209903) fibers, cellulose derivatives, and mesoporous silica (B1680970) have shown high adsorption capacities for a range of metal ions including copper (Cu(II)), lead (Pb(II)), zinc (Zn(II)), chromium (Cr(III)), and thorium (Th(IV)). wsu.edumdpi.comrsc.orgrsc.org The mechanism involves the coordination between the nitrogen and oxygen atoms of the amidoxime groups and the metal ions. wsu.edu These materials are often reusable for multiple cycles and can be incorporated into other matrices; for instance, metal-adsorbed fibers have been sequestered in cement mortars, improving the mechanical properties of the cement. wsu.edu

Table 3: Adsorption Capacities of Amidoxime-Functionalized Materials for Various Metal Ions

| Functionalized Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Polypropylene Fiber | Cu(II) | 47.23 | wsu.edu |

| Polypropylene Fiber | Pb(II) | 45.64 | wsu.edu |

| Polypropylene Fiber | Zn(II) | 37.78 | wsu.edu |

| pAHA-Cellulose | Cu(II) | 395.3 | rsc.org |

| pAHA-Cellulose | Pb(II) | 333.3 | rsc.org |

| Amidoxime Cellulose | Th(IV) | 450 | mdpi.com |

Decomposition of Toxic Compounds: Amidoxime-functionalized bead cellulose has been developed as a reactive sorbent for the destruction of highly toxic organophosphates. nih.gov This includes chemical warfare agents like soman (B1219632) and VX, as well as organophosphate pesticides. The material effectively accelerates the degradation of these hazardous compounds in aqueous media, showcasing its potential for detoxification and environmental protection. nih.gov

Advanced Separation Technologies: In another advanced application, amidoxime-functionalized polymers of intrinsic microporosity (AOPIM-1) have been fabricated into membranes for highly selective hydrogen (H₂) separation. acs.org Through thermal cross-linking, the amidoxime groups form stable oxadiazole and triazine rings, creating a rigid, microporous structure. This structure allows for efficient separation of hydrogen from other gases like nitrogen (N₂) and methane (B114726) (CH₄), which is crucial for clean energy applications. acs.org

Coordination Chemistry and Ligand Properties of N Hydroxy 3 Methylbenzenecarboximidamide

Characterization of Coordination Modes with Transition Metal Ions

The amidoxime (B1450833) functional group is a powerful ligand for complexing with various metal ions, particularly transition metals, lanthanides, and actinides. acs.org N'-Hydroxy-3-methylbenzenecarboximidamide typically acts as a bidentate chelating ligand, coordinating with a central metal ion through two donor atoms. The most common coordination mode involves the deprotonated oximato oxygen and the nitrogen atom of the amino group. This arrangement leads to the formation of a stable, five-membered chelate ring, a favored conformation in coordination chemistry. acs.orgnih.gov

The interaction begins with the formation of an electrostatic ion pair between the positively charged metal ion and the ligand, followed by the displacement of solvent molecules from the metal's coordination sphere. nih.gov The amidoxime anions then act as bidentate ligands, forming the stable complex. acs.org This chelation process shows high affinity and selectivity for d- and f-block elements over alkali or alkaline earth metals. acs.org

Alternative coordination modes, though less common, have been explored. For instance, a strategy for accessing coordination through both the oximato oxygen and the amido nitrogen atoms has been developed for certain amidoxime derivatives. nih.gov The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands in the coordination sphere. The acid-base chemistry of the amidoxime group is crucial; the -NH₂ group can become acidic in the presence of metal ions, facilitating coordination. researchgate.net

Table 1: Common Coordination Modes of Amidoxime Ligands

| Coordination Mode | Donor Atoms Involved | Resulting Structure | Stability Factor |

|---|---|---|---|

| Bidentate (Anionic) | Oximato Oxygen, Amino Nitrogen | Five-membered chelate ring | High |

| Bidentate (Neutral) | Oxime Oxygen, Amino Nitrogen | Five-membered chelate ring | Moderate |

Synthesis and Structural Elucidation of Metal-Amidoxime Complexes

The synthesis of metal complexes with N'-Hydroxy-3-methylbenzenecarboximidamide generally follows standard procedures in coordination chemistry. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates) in a solvent like ethanol (B145695) or methanol. jmchemsci.comajol.info The mixture is often heated under reflux to ensure the completion of the reaction. jmchemsci.comjmchemsci.com Upon cooling, the resulting metal complex precipitates and can be isolated by filtration, washed, and dried. ajol.infojmchemsci.com

The general synthetic scheme can be represented as: MXn + nL → [MLn]Xn Where M is the transition metal ion, X is the anion (e.g., Cl⁻, NO₃⁻), L is N'-Hydroxy-3-methylbenzenecarboximidamide, and n is the stoichiometric coefficient.

Advanced Spectroscopic Techniques for Complex Analysis

A suite of spectroscopic techniques is employed to characterize N'-Hydroxy-3-methylbenzenecarboximidamide-metal complexes, providing insights into the ligand's binding and the complex's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the coordination of the ligand. A key indicator is the disappearance or significant shift of the O-H stretching vibration (typically around 3300-3400 cm⁻¹) upon complexation, which indicates deprotonation of the oxime group and coordination of the oxygen atom to the metal. nih.gov Additionally, shifts in the C=N and N-H stretching frequencies provide further evidence of the involvement of these groups in bonding with the metal ion. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of protons and carbons near the binding sites are altered. mdpi.com For instance, the signal for the hydroxyl proton disappears upon deprotonation and complex formation. sapub.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands (Ligand-to-Metal, LMCT, or Metal-to-Ligand, MLCT). These spectra help in deducing the geometry of the complex. For example, the position and intensity of absorption bands can suggest whether a complex has an octahedral, tetrahedral, or square planar geometry. scirp.orgrdd.edu.iqnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex, confirming its stoichiometry and composition. jmchemsci.comnih.gov

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Functional Group | Observation in Free Ligand | Expected Change Upon Complexation |

|---|---|---|---|

| FT-IR | O-H (Oxime) | Broad band ~3300-3400 cm⁻¹ | Disappearance or significant shift |

| FT-IR | C=N | Band ~1600-1665 cm⁻¹ | Shift to lower or higher frequency |

| FT-IR | N-H | Band ~2900-3300 cm⁻¹ | Shift in frequency and/or broadening |

| ¹H NMR | O-H Proton | Signal in the downfield region | Disappearance of the signal |

| ¹H NMR | N-H Protons | Signal(s) in the mid-field region | Shift in chemical shift |

| UV-Vis | Ligand (π→π*) | Intense absorption in UV region | Shift in wavelength (bathochromic or hypsochromic) |

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become essential tools for investigating the intricacies of metal-ligand bonding and the electronic properties of complexes. nih.govacademie-sciences.fr These computational methods allow for the optimization of molecular geometries and the calculation of various parameters that describe the nature of the chemical bonds. nih.govnih.gov

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of a metal complex, which can then be compared with experimental data from X-ray crystallography. nih.gov

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the complex. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. scirp.orgnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge transfer interactions between the metal and the ligand. It quantifies the delocalization of electron density from the ligand's donor orbitals to the metal's acceptor orbitals, providing a measure of the covalency of the metal-ligand bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize the nature of chemical bonds. nih.gov Topological parameters can distinguish between ionic, covalent, and intermediate-type interactions in the metal-ligand bond. nih.gov

These theoretical studies complement experimental findings, providing a deeper understanding of the electronic structure and the factors governing the stability and reactivity of N'-Hydroxy-3-methylbenzenecarboximidamide-metal complexes. academie-sciences.frmdpi.com

Catalytic Potential of N'-Hydroxy-3-methylbenzenecarboximidamide-Metal Complexes

Transition metal complexes are widely recognized for their catalytic activity in a vast array of organic transformations. rsc.org The coordination of a ligand like N'-Hydroxy-3-methylbenzenecarboximidamide to a metal center can modulate its electronic and steric properties, thereby enhancing its catalytic performance. nih.gov

While specific catalytic applications for N'-Hydroxy-3-methylbenzenecarboximidamide complexes are an emerging area of research, the potential can be inferred from related systems. Metal-amidoxime and similar Schiff base complexes have shown promise in various catalytic reactions. nih.gov For example, metal complexes have been employed as catalysts in:

Oxidation Reactions: Catalyzing the selective oxidation of substrates like aniline. nih.govresearchgate.net

Coupling Reactions: Facilitating multicomponent reactions, such as A³-coupling to form propargylamines. mdpi.com

Hydrogenation Reactions: Noyori-type catalysts, which feature a metal-coordinated N-H moiety, are highly effective in the asymmetric hydrogenation of ketones. researchgate.net The N-H group in these catalysts is thought to stabilize the rate-determining transition state. researchgate.net

The N'-Hydroxy-3-methylbenzenecarboximidamide ligand provides N-H and O-H functionalities that, when coordinated to a metal, could participate in similar catalytic cycles. The steric and electronic properties of the ligand can be tuned by modifying the aromatic ring, potentially leading to catalysts with high activity and selectivity for specific chemical transformations.

Enzymatic and Biochemical Interaction Mechanisms of Amidoximes

Molecular Mechanisms of Enzyme Inhibition by Amidoximes

The amidoxime (B1450833) functional group (C(NOH)NH2) is a key pharmacophore that can interact with enzyme active sites or allosteric sites, leading to modulation of their catalytic activity. These interactions can be either reversible, where the enzyme's function can be restored, or irreversible, resulting in permanent inactivation.

Characterization of Reversible Inhibition (Competitive, Non-Competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified based on their binding mechanism relative to the substrate.

Competitive Inhibition: In this mode, the inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is needed to achieve half of the maximum velocity (Vmax). The Vmax itself remains unchanged. While specific examples of N'-Hydroxy-3-methylbenzenecarboximidamide acting as a competitive inhibitor are not detailed in available literature, the general principle applies to amidoximes that mimic the structure of an enzyme's natural substrate.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In this case, the Vmax is lowered, but the Km remains the same. An example is seen with a novel, selective, and orally bioavailable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, EOS200271, which is described as a non-competitive inhibitor.

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event effectively sequesters the ES complex, leading to a decrease in both Vmax and Km. This mechanism is considered relatively rare.

The different types of reversible inhibition can be distinguished by measuring the rates of catalysis at varying concentrations of the substrate and inhibitor. The following table summarizes the effects of reversible inhibitors on key kinetic parameters.

| Inhibition Type | Binds to | Effect on Vmax | Effect on Km |

| Competitive | Free Enzyme | Unchanged | Increased |

| Non-Competitive | Enzyme or ES Complex | Decreased | Unchanged |

| Uncompetitive | ES Complex Only | Decreased | Decreased |

Exploration of Irreversible and Mechanism-Based Inhibition Pathways

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. A specific type of this is mechanism-based inhibition, or "suicide inhibition," where the enzyme itself converts a seemingly unreactive inhibitor into a reactive species that then inactivates the enzyme.

This process is exemplified by the interaction of certain amidine-containing compounds with inducible nitric oxide synthase (iNOS). For instance, N-(3-(Aminomethyl)benzyl)acetamidine (1400W) has been shown to be a time-, concentration-, and NADPH-dependent irreversible inactivator of iNOS. The inactivation mechanism involves the enzyme's catalytic cycle. The amidine inactivator binds like the substrate, L-arginine, but its structure prevents a key protonation step. This leads to the uncoupling of the heme peroxide intermediate, causing the enzyme to divert from its normal catalytic pathway and instead catalyze the destruction of its own heme cofactor into biliverdin (B22007) IXα. This ultimately results in the irreversible loss of enzyme activity. Notably, in this process, the inactivator molecule itself is not modified, representing a unique mechanism of irreversible inactivation.

Allosteric Regulation and Feedback Inhibition Modalities

Allosteric regulation occurs when a molecule binds to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. This is a crucial mechanism for cellular control, including feedback inhibition, where a downstream product of a metabolic pathway inhibits an earlier enzyme in the same pathway.

Aldoxime and hydroxamic acid derivatives have been identified as allosteric inhibitors of endothelin-1 (B181129) (ET-1) binding to its ET(A) receptors. In one study, while most aryl aldoximes were inactive, certain hydroxamic acids derived from anthranilic acid proved to be potent allosteric inhibitors. For example, 3,5-diiodo-2-aminobenzohydroxamic acid was found to be a more potent inhibitor of ET-1 binding than previously reported diiodosalicylic acid, demonstrating that the amidoxime-related hydroxamic acid moiety can effectively participate in allosteric modulation.

Computational Biology Approaches to Predict and Analyze Enzyme-Amidoxime Binding

Computational tools are indispensable in modern drug discovery for predicting and analyzing how small molecules like amidoximes interact with enzyme targets. These methods provide insights into binding affinities and mechanisms, guiding the synthesis and selection of potential inhibitors.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target. This approach allows researchers to prioritize a smaller number of promising candidates for experimental testing.

A study predicting the antimalarial activities of amidoxime-containing heterocyclic compounds utilized molecular docking to determine their binding affinities and inhibition constants against Plasmodium falciparum adenylosuccinate lyase (PfADSL). The compounds, sourced from the ZINC database, were docked into the active site of a homology-modeled structure of the enzyme. The results showed binding affinities ranging from -5.7 to -8.6 kcal/mol. Post-docking analysis revealed that the amidoxime functional group played a significant role in forming hydrogen bonds with key amino acid residues in the enzyme's binding site, such as Thr 124D, Ser 125D, Thr 172C, His 173C, Gln 250D, and Ser 299A. researchgate.netproquest.com

Table of Docking Results for Amidoxime-Containing Compounds against PfADSL

| Compound ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |

| ZINC2268942 | -8.6 | 0.12 |

| ZINC3814461 | -8.0 | 0.38 |

| ZINC2031020 | -7.9 | 0.46 |

| Control (AICAR) | -7.4 | 1.48 |

| Standard (Chloroquine) | -5.7 | 42.63 |

Data adapted from molecular docking studies on PfADSL. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Biological Oxidation of Amidoximes, including Cytochrome P450 Metabolism

The biological oxidation of amidoximes, a class of chemical compounds containing a C(=NOH)NH2 functional group, is a critical area of study in pharmacology and toxicology. While specific research on the metabolism of N'-Hydroxy-3-methylbenzenecarboximidamide is not extensively detailed in publicly available literature, its metabolic fate can be predicted based on the well-established pathways for aromatic amidoximes. The primary enzymatic system responsible for the oxidation of these compounds is the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govsemanticscholar.org

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. mdpi.comyoutube.com In the context of amidoxime metabolism, CYP450-catalyzed oxidation is a key transformation pathway. This process is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O2). nih.govacs.org

The interaction of an aromatic amidoxime like N'-Hydroxy-3-methylbenzenecarboximidamide with the CYP450 enzymatic system is expected to lead to the formation of several metabolites. The principal reaction involves the oxidative cleavage of the C=N(OH) bond. acs.org Studies on various aromatic amidoximes have shown that this oxidation typically yields the corresponding amide and nitrile derivatives as major products. nih.govresearchgate.net This biotransformation is accompanied by the release of nitrogen oxides, such as nitric oxide (NO), nitrite (B80452) (NO2-), and nitrate (B79036) (NO3-). nih.govacs.org

The proposed mechanism for the CYP450-mediated oxidation of amidoximes involves the formation of a superoxide (B77818) radical anion (O2•−). nih.gov This reactive oxygen species is generated during the catalytic cycle of CYP450 and is thought to be a key oxidant in the conversion of amidoximes to their corresponding amides and ureas. acs.org Conversely, the formation of nitrile metabolites is believed to be mediated by a high-valent iron-oxo species within the CYP450 active site. acs.org

The specific CYP450 isozymes involved in the metabolism of N'-Hydroxy-3-methylbenzenecarboximidamide have not been identified. However, research on other amidoximes suggests that various CYP450 enzymes can participate in their oxidation. nih.gov The efficiency of this metabolic process can be influenced by the chemical structure of the amidoxime, with aromatic amidoximes generally being good substrates for these enzymes. nih.gov

In addition to oxidation, it is important to note that amidoximes can also undergo in vivo reduction to the corresponding amidines. This reductive pathway is catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system. nih.govimoa.info

The following table summarizes the expected biological oxidation products of N'-Hydroxy-3-methylbenzenecarboximidamide based on established metabolic pathways for the amidoxime class of compounds.

| Substrate | Metabolic Pathway | Key Enzymes | Potential Metabolites | Byproducts |

| N'-Hydroxy-3-methylbenzenecarboximidamide | Oxidation | Cytochrome P450 (CYP450) | 3-Methylbenzamide, 3-Methylbenzonitrile (B1361078) | Nitric Oxide (NO), Nitrite (NO2-), Nitrate (NO3-) |

| N'-Hydroxy-3-methylbenzenecarboximidamide | Reduction | Mitochondrial Amidoxime Reducing Component (mARC) | 3-Methylbenzenecarboximidamide (Amidine) |

Future Research Directions and Translational Perspectives for N Hydroxy 3 Methylbenzenecarboximidamide

Development of Novel Synthetic Strategies for Enhanced Efficiency

The primary and most common method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. researchgate.netresearchgate.net For N'-Hydroxy-3-methylbenzenecarboximidamide, this would involve the reaction of 3-methylbenzonitrile (B1361078) with hydroxylamine. While effective, traditional methods often require elevated temperatures and extended reaction times. Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic protocols.

Key research thrusts include:

Green Chemistry Approaches: A significant push is toward environmentally benign synthesis. This involves using water as a solvent at room temperature, which reduces the need for volatile organic solvents and lowers energy consumption. researchgate.net The use of bases like triethylamine (B128534) can facilitate the reaction under these milder conditions. researchgate.net

Catalysis: Investigating novel catalysts to improve reaction rates and yields is a critical area. This includes both homogeneous and heterogeneous catalysts that can activate the nitrile group, making it more susceptible to nucleophilic attack by hydroxylamine.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.org The adaptation of amidoxime (B1450833) synthesis to flow chemistry systems is a promising avenue for industrial-scale production.

| Synthetic Method | Key Features | Potential Advantages | Research Focus |

| Conventional Synthesis | Reaction of a nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) and an alcohol solvent under reflux. nih.gov | Well-established, high yields for many substrates. | Optimization of reaction conditions for specific substrates. |

| Green Synthesis | Utilizes water as a solvent and often proceeds at room temperature. researchgate.net | Reduced environmental impact, safer reaction conditions, easier work-up. researchgate.net | Expanding the substrate scope and improving reaction kinetics. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, often improved yields. | Averting thermal decomposition of sensitive functional groups. |

| Flow Chemistry | The reaction is performed in a continuously flowing stream within a microreactor. rsc.org | Enhanced safety, scalability, process control, and reproducibility. rsc.org | Development of robust reactor setups and integration with downstream processing. |

Integration of Advanced Spectroscopic and Analytical Characterization Techniques

Thorough characterization is fundamental to understanding the structure, purity, and properties of N'-Hydroxy-3-methylbenzenecarboximidamide. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used, future research will benefit from the integration of more advanced and hyphenated analytical methods.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is especially important for complex amidoxime derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing deeper structural insights.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and intermolecular interactions in the solid state. This is crucial for understanding the packing of molecules in materials and for designing crystal engineering strategies. researchgate.net

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict spectroscopic data (IR, Raman, NMR). nih.govchemrxiv.orgresearchgate.net Comparing experimental spectra with computationally predicted spectra can provide a higher level of confidence in structural assignments and offer insights into the electronic structure of the molecule. nih.gov

| Technique | Information Obtained | Future Application/Advancement |

| 1H & 13C NMR | Core structure confirmation, chemical environment of atoms. nih.gov | Use of advanced pulse sequences for complex derivatives; in-situ reaction monitoring. |

| FT-IR Spectroscopy | Identification of functional groups (O-H, N-H, C=N). researchgate.net | Coupling with microscopy (micro-FTIR) for material surface analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula confirmation. | Application in metabolomics and degradation studies to identify related compounds. |

| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, angles, and intermolecular interactions. researchgate.net | Co-crystallization studies to investigate interactions with other molecules; powder diffraction for material phase analysis. |

| DFT Calculations | Prediction of vibrational frequencies, NMR chemical shifts, and electronic properties. nih.gov | Aiding in the interpretation of complex spectra and predicting molecular properties before synthesis. |

Application of Machine Learning and Artificial Intelligence in Amidoxime Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. oxfordglobal.comnih.gov For amidoximes like N'-Hydroxy-3-methylbenzenecarboximidamide, these computational tools can accelerate the development of new derivatives with tailored properties.

Predictive Modeling: ML models can be trained on existing chemical databases to predict the properties of novel, unsynthesized amidoxime derivatives. frontiersin.org This includes predicting their binding affinity to specific targets, their potential for CO2 capture, or their coordination properties with metals. frontiersin.orgrsc.org This in silico screening can drastically reduce the number of compounds that need to be synthesized and tested experimentally. astrazeneca.com

Generative Models: Generative AI can design entirely new amidoxime-based molecules from scratch, optimized for a specific function. oxfordglobal.comastrazeneca.com By defining desired properties as an objective, these models can explore a vast chemical space to propose novel structures that chemists can then synthesize.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. This can help chemists find more efficient ways to synthesize complex amidoxime targets.

| AI/ML Application | Description | Impact on Amidoxime Research |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate molecular structure with a specific activity or property. oxfordglobal.com | Rapidly screen virtual libraries of amidoximes to identify candidates with high potential for a specific biological or material application. |

| Generative Adversarial Networks (GANs) | A type of generative model that creates new data instances that resemble the training data. | Design of novel amidoxime structures with optimized properties (e.g., enhanced metal binding, specific therapeutic activity). |

| Reinforcement Learning | An ML approach where an agent learns to make decisions by taking actions in an environment to maximize a cumulative reward. researchgate.net | Iteratively design molecules, where each modification is an "action" and the "reward" is the predicted improvement in a desired property. |

| Natural Language Processing (NLP) | Used to extract information from scientific literature. | Mine vast amounts of published research to identify trends, reaction conditions, and property data for amidoximes. |

Emerging Roles in Advanced Materials Science and Sustainable Chemical Processes

The unique chemical properties of the amidoxime group make it a highly valuable functional moiety for applications in materials science and sustainable chemistry. Future research on N'-Hydroxy-3-methylbenzenecarboximidamide and its derivatives will likely focus on exploiting these properties.

Metal Sequestration: Amidoxime-functionalized polymers are highly effective at chelating a wide range of metal ions, including valuable and heavy metals. acs.org A major area of research is the use of these materials to extract uranium from seawater, a potentially vast resource for nuclear energy. researchgate.netresearchgate.net Future work will focus on improving the selectivity, capacity, and reusability of these sorbent materials.

Carbon Capture: Certain amidoximes have shown promise as agents for capturing carbon dioxide (CO2). rsc.org Their structural similarity to monoethanolamine (MEA), an industrial standard for CO2 scrubbing, suggests they could be developed into more efficient and less energy-intensive alternatives. Research will aim to design porous materials and polymers incorporating the amidoxime functionality for enhanced CO2 adsorption. rsc.org

Catalysis and Coordination Chemistry: The amidoxime group can act as a versatile ligand, forming stable complexes with various metal centers. researchgate.net This opens up possibilities for their use in catalysis, where the metal-amidoxime complex could act as an active site for chemical transformations. Designing specific amidoxime ligands could allow for the tuning of a catalyst's activity and selectivity.

| Application Area | Role of Amidoxime Group | Future Research Direction |

| Uranium Extraction from Seawater | Acts as a highly effective chelating agent for the uranyl ion (UO2²⁺). researchgate.netresearchgate.net | Designing polymer architectures that maximize the accessibility of amidoxime sites and enhance selectivity over competing ions like vanadium. |

| Heavy Metal Remediation | Binds to toxic heavy metal ions (e.g., copper, lead, cadmium) in wastewater. acs.orgresearchgate.net | Development of low-cost, biodegradable amidoxime-functionalized materials for environmental cleanup. |

| CO2 Capture | The nitrogen atoms can interact with acidic CO2 molecules. rsc.org | Synthesis of porous organic frameworks or polymers with high densities of amidoxime groups to maximize CO2 uptake capacity. |

| Coordination Polymers & MOFs | Serves as a building block (ligand) to construct extended metal-organic frameworks (MOFs). | Creating novel functional materials with applications in gas storage, separation, and sensing. |

Q & A

Q. How can researchers optimize the synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide (CAS 40067-82-1) under laboratory conditions?